2-Hydroxyethyl prop-2-enoate;oxepan-2-one
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Overview
Description
2-Hydroxyethyl prop-2-enoate;oxepan-2-one is a compound with the molecular formula C26H40N2O7 and a molecular weight of 492.605 g/mol . It is known for its unique structure, which includes both a hydroxyethyl group and an oxepanone ring. This compound is used in various industrial and scientific applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyl prop-2-enoate;oxepan-2-one typically involves the reaction of 2-hydroxyethyl prop-2-enoate with oxepan-2-one under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The raw materials are fed into the reactor, and the reaction is monitored to ensure consistent quality. The product is then purified using techniques such as distillation or crystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyethyl prop-2-enoate;oxepan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice and temperature, are tailored to achieve the desired transformation .
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Hydroxyethyl prop-2-enoate;oxepan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.
Mechanism of Action
The mechanism of action of 2-Hydroxyethyl prop-2-enoate;oxepan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions, while the oxepanone ring can undergo ring-opening reactions. These interactions and reactions contribute to the compound’s effects in various applications .
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydroxyethoxy)ethanol,2-hydroxyethyl prop-2-enoate,5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane,oxepan-2-one: This compound has a similar structure but includes additional functional groups, making it more versatile in certain applications.
2-Hydroxyethyl prop-2-enoate,1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane,oxepan-2-one: This compound is closely related and shares many chemical properties with 2-Hydroxyethyl prop-2-enoate;oxepan-2-one.
Uniqueness
This compound is unique due to its combination of a hydroxyethyl group and an oxepanone ring, which provides a balance of reactivity and stability. This makes it suitable for a wide range of applications, from industrial production to scientific research .
Properties
Molecular Formula |
C11H18O5 |
---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
2-hydroxyethyl prop-2-enoate;oxepan-2-one |
InChI |
InChI=1S/C6H10O2.C5H8O3/c7-6-4-2-1-3-5-8-6;1-2-5(7)8-4-3-6/h1-5H2;2,6H,1,3-4H2 |
InChI Key |
RWNJPRZBKSXYBL-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCCO.C1CCC(=O)OCC1 |
Related CAS |
110489-05-9 |
Origin of Product |
United States |
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